molecular formula C23H31FN2O3 B6113447 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B6113447
M. Wt: 402.5 g/mol
InChI Key: SXVNCRSRFVCXBC-UHFFFAOYSA-N
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Description

1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorinated aromatic ring, a methoxy group, and a pyrrolidine moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

1-[4-[[(5-fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O3/c1-17-5-7-20(24)12-19(17)14-25-13-18-6-8-22(23(11-18)28-2)29-16-21(27)15-26-9-3-4-10-26/h5-8,11-12,21,25,27H,3-4,9-10,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVNCRSRFVCXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CNCC2=CC(=C(C=C2)OCC(CN3CCCC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorinated Aromatic Intermediate:

    Aminomethylation: The fluorinated aromatic intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Etherification: The resulting aminomethylated intermediate undergoes etherification with 2-methoxyphenol under basic conditions to form the phenoxy linkage.

    Pyrrolidine Introduction: Finally, the compound is reacted with 3-pyrrolidin-1-ylpropan-2-ol under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of fluorinated aromatic compounds.

    Biochemistry: The compound can serve as a probe to investigate biochemical pathways involving fluorinated aromatic rings.

    Industrial Chemistry: Its synthesis and reactions can be explored for developing new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the aminomethyl group play crucial roles in binding to these targets, potentially modulating their activity. The compound may also influence signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

  • 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-hydroxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
  • 1-[4-[[(5-Fluoro-2-methylphenyl)methylamino]methyl]-2-ethoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

Comparison:

  • Structural Differences: The presence of different substituents on the phenoxy group (e.g., methoxy vs. hydroxy vs. ethoxy) can significantly influence the compound’s chemical properties and reactivity.
  • Reactivity: The methoxy group in the target compound may provide different electronic effects compared to hydroxy or ethoxy groups, affecting its reactivity in substitution or oxidation reactions.
  • Applications: While all similar compounds may have potential applications in medicinal chemistry, the specific substituents can tailor their interactions with molecular targets, leading to unique pharmacological profiles.

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